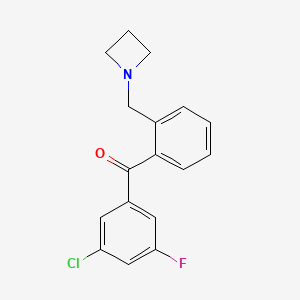

2'-Azetidinomethyl-3-chloro-5-fluorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXHFCGLWBIMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643722 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-17-4 | |

| Record name | [2-(1-Azetidinylmethyl)phenyl](3-chloro-5-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone

Prepared by: Gemini, Senior Application Scientist

Introduction: A Keystone Intermediate in Medicinal Chemistry

2-Amino-5-chloro-2'-fluorobenzophenone is a substituted benzophenone that serves as an indispensable building block in modern medicinal chemistry.[1] With the CAS Registry Number 784-38-3, this compound is primarily recognized for its critical role as a precursor in the synthesis of various pharmaceuticals, most notably benzodiazepines and other agents active in the central nervous system (CNS).[1][2] Its molecular architecture, which features an aminophenyl ring and a fluorophenyl ring joined by a carbonyl group, presents a versatile scaffold for constructing complex heterocyclic systems.[1] The strategic placement of the amino, chloro, and fluoro substituents imparts unique reactivity and physicochemical properties that are expertly leveraged in the synthesis of a wide array of therapeutic agents.[1][3]

This guide offers a comprehensive examination of its core chemical properties, established synthesis protocols, reactivity profile, and principal applications, providing a critical resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

Core Chemical and Physical Properties

Accurate characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is fundamental to its effective use in pharmaceutical manufacturing and research. The compound typically appears as a yellow crystalline powder or yellow needle-like crystals.[3][4] Its key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 784-38-3 | [2][3] |

| Molecular Formula | C₁₃H₉ClFNO | [2][3][5] |

| Molecular Weight | 249.67 g/mol | [1][2][3] |

| Appearance | Yellow crystalline powder / Yellow needle crystal | [3][4][6] |

| Melting Point | 94 - 98 °C | [1][3][4] |

| Boiling Point | ~207 - 235 °C | [4][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| Density | ~1.3 g/cm³ | [4] |

| logP (XLogP3) | 3.9 | [4][8] |

| Storage Conditions | Store at 0 - 8 °C in a cool, dry, well-ventilated area | [3][4] |

Table 2: Spectroscopic Data Profile

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectral data is available for confirmation of the proton environments within the molecule. | [1][9] |

| ¹³C NMR | Spectral data is available for confirming the carbon skeleton. | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z 249. Key fragmentation patterns can be analyzed to confirm the structure. | [1][8] |

| Infrared (IR) Spectroscopy | Shows characteristic absorption peaks corresponding to N-H stretching (amino group), C=O stretching (carbonyl group), C-Cl stretching, and C-F stretching. | [1][8] |

Synthesis Protocol: Friedel-Crafts Acylation

The most established and historically significant method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is the Friedel-Crafts acylation reaction.[1] This pathway involves the condensation of 2-fluorobenzoyl chloride with 4-chloroaniline using a Lewis acid catalyst, such as anhydrous zinc chloride.[10][11]

Causality in Synthesis: The Role of the Lewis Acid

The Friedel-Crafts acylation is an electrophilic aromatic substitution. The Lewis acid (e.g., ZnCl₂) is critical as it coordinates with the acyl chloride, specifically the carbonyl oxygen. This coordination polarizes the carbon-chlorine bond, generating a highly electrophilic acylium ion (or a highly polarized complex) that is readily attacked by the electron-rich aromatic ring of the aniline derivative.

However, a common challenge arises from the starting material itself. The amino group on 4-chloroaniline is a potent Lewis base, which can react with the Lewis acid catalyst.[11] This non-productive acid-base reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring and inhibits the desired electrophilic substitution, leading to low yields.[11] Therefore, careful control of reaction conditions and the purity of the reagents, particularly the anhydrous nature of the catalyst, are paramount for success.[11][12]

Caption: Synthetic pathway for 2-Amino-5-chloro-2'-fluorobenzophenone.

Step-by-Step Synthesis Methodology

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Catalyst Preparation: In a dry, round-bottom flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).[11]

-

Acyl Chloride Addition: Add 2-fluorobenzoyl chloride to the suspension and stir until a homogenous mixture is formed.[11]

-

Nucleophile Addition: Slowly add 4-chloroaniline to the reaction mixture. Note: An alternative approach involves first protecting the amino group of 4-chloroaniline (e.g., via acetylation) to prevent catalyst deactivation, followed by a deprotection step after the acylation.[11]

-

Reaction: Heat the mixture to a temperature of 60-80 °C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[11]

-

Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the reaction complex and protonates the product.[11]

-

Workup: If a two-phase system forms, separate the organic layer. Wash it sequentially with water and brine, then dry over an anhydrous drying agent like sodium sulfate.[10][11]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final, pure 2-Amino-5-chloro-2'-fluorobenzophenone.[11]

Reactivity and the Influence of Fluorine

The chemical behavior of this molecule is dictated by the interplay between its three key functional components: the nucleophilic amino group, the electrophilic carbonyl group, and the halogen substituents.

-

Amino Group (-NH₂): As a primary amine, this group is nucleophilic and is the primary site for reactions leading to the formation of larger heterocyclic structures, such as benzodiazepines.[13] Its basicity is modulated by the electron-withdrawing effect of the chloro substituent.

-

Carbonyl Group (C=O): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Its reactivity is significantly influenced by the ortho-fluoro substituent on the adjacent phenyl ring.

-

2'-Fluoro Substituent (-F): The fluorine atom plays a crucial dual role.[10]

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.[10]

-

Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic ring via resonance, which can partially counteract the inductive effect.[10]

-

Steric Effect: The presence of the ortho-fluoro group can also introduce steric hindrance, potentially influencing the approach of reagents to the carbonyl center.[10]

-

Core Applications in Drug Development

The principal application of 2-Amino-5-chloro-2'-fluorobenzophenone is as a pivotal intermediate in the synthesis of pharmaceuticals.[3]

-

Benzodiazepine Synthesis: It is a well-established starting material for anxiolytic and hypnotic drugs.[2][14] The synthesis typically involves acylation of the amino group (e.g., with chloroacetyl chloride), followed by an intramolecular cyclization reaction to form the characteristic seven-membered diazepine ring.[10] It is a known precursor for drugs such as Midazolam, Flurazepam, and Diazepam-related compounds.[14][15]

-

Other CNS Agents: Beyond benzodiazepines, it is used in the synthesis of other centrally active compounds.[1]

-

Research Applications: The compound is also utilized in biological research to study enzyme interactions and cellular processes, and as a reagent in certain analytical methods.[3] The fluorinated structure makes it valuable for creating fluorescent probes and sensors.[3]

Caption: General workflow for benzodiazepine synthesis from the title compound.

Safety and Handling

As with any active chemical reagent, proper handling is essential. 2-Amino-5-chloro-2'-fluorobenzophenone is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, gloves, N95 dust mask).[16]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust.[7][16]

-

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4][7][16]

Conclusion

2-Amino-5-chloro-2'-fluorobenzophenone is more than a mere chemical compound; it is a foundational tool in the pharmacopeia of synthetic chemistry. Its unique substitution pattern provides a reactive yet stable scaffold that has enabled the development of numerous life-altering medications. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist or researcher looking to harness its potential in the ongoing quest for novel therapeutic agents.

References

-

2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 . PubChem. [Link]

- CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

- US3439016A - 2-amino-2' and 4'-cyanobenzophenones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 8. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone: Synthesis, Characterization, and Application in Pharmaceutical Development

This guide provides an in-depth examination of (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone, a key chemical intermediate in the pharmaceutical industry. We will delve into its fundamental properties, a detailed and validated synthesis protocol, methods for analytical characterization, and its significant role in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this important compound.

Introduction and Strategic Importance

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone, also known by its common synonym 2-amino-5-chloro-2'-fluorobenzophenone, is a substituted benzophenone derivative.[1][2] Its molecular architecture is of significant interest in medicinal chemistry, primarily serving as a sophisticated building block for the synthesis of various psychoactive drugs, particularly those belonging to the benzodiazepine class. The presence of a fluorine atom is a deliberate design element, as fluorine substitution is a well-established strategy in modern drug design to modulate metabolic stability, potency, and pharmacokinetic properties.[3] This guide elucidates the critical aspects of this compound, from its synthesis to its application, providing a robust framework for its utilization in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is foundational for its application in synthesis and drug design.

Chemical Structure

The structure of (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone forms the basis of its reactivity and utility as a pharmaceutical precursor.

Caption: Workflow for the synthesis of (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. Standard analytical techniques are employed for this purpose.

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. The NIST Chemistry WebBook lists mass spectrum data for this molecule. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the exact structure, confirming the connectivity of atoms and the positions of substituents on the aromatic rings.

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound by separating it from any unreacted starting materials or side products.

-

Melting Point Analysis : A sharp melting point range (e.g., 95-98°C) is indicative of high purity.

Applications in Drug Development

The primary value of (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone lies in its role as a versatile precursor for high-value pharmaceutical compounds.

Precursor to Benzodiazepines

This compound is a direct precursor to several benzodiazepines. The general synthetic route involves the reaction of the aminobenzophenone with an amino acid derivative (like glycine ethyl ester hydrochloride) or other reagents to construct the seven-membered diazepine ring. This transformation is a cornerstone of the synthesis of drugs like flurazepam and midazolam. [4]The related, non-fluorinated compound, 2-amino-5-chlorobenzophenone, is a well-documented precursor for prazepam, lorazepam, and chlordiazepoxide, highlighting the importance of this chemical scaffold. [5]

General Benzodiazepine Synthesis Pathway

The diagram below illustrates the conceptual transformation of the title compound into the core benzodiazepine structure.

Caption: General pathway from the precursor to a benzodiazepine core.

Conclusion

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone is more than a simple chemical; it is an enabling molecule for the synthesis of complex and important pharmaceuticals. Its robust synthesis via Friedel-Crafts acylation, coupled with its specific structural features, makes it an invaluable intermediate for drug development professionals. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its effective and efficient use in the pharmaceutical sciences.

References

-

PubChem. (2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone. National Center for Biotechnology Information. [Link]

-

NIST. (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone. NIST Chemistry WebBook. [Link]

-

Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

-

Apicule. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (CAS No: 50508-60-6) API Intermediate Manufacturers. [Link]

-

Crysdot LLC. (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone. [Link]

-

Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

-

Dana Bioscience. (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone. [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Tradeindia. 2-amino-5-chlorophenyl)phenyl-methanon (CAS NO.: 719-59-5). [Link]

- Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone.

Sources

- 1. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)- [webbook.nist.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 5. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

2-Amino-5-chloro-2'-fluorobenzophenone CAS number 784-38-3

An In-depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3)

Introduction

2-Amino-5-chloro-2'-fluorobenzophenone, identified by CAS Registry Number 784-38-3, is a highly substituted aromatic ketone of significant interest in the pharmaceutical industry.[1] Its molecular architecture, featuring a benzophenone core with strategically placed amino, chloro, and fluoro groups, renders it an indispensable precursor for the synthesis of a range of psychoactive drugs, particularly benzodiazepines.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis methodologies, analytical characterization, and pivotal role in medicinal chemistry.

Physicochemical and Spectroscopic Profile

The precise characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is fundamental to its effective use in synthetic protocols. The compound typically appears as a yellow crystalline powder.[1][3] Its key properties are summarized below.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-2'-fluorobenzophenone

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₃H₉ClFNO | [1][4] |

| Molecular Weight | 249.67 g/mol | [1][2][4] |

| Appearance | Yellow crystalline powder | [1][2][3] |

| Melting Point | 95-98 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| CAS Number | 784-38-3 | [3][4] |

| EC Number | 212-316-8 |[3][5] |

Spectroscopic data is crucial for structural confirmation and purity assessment. Key spectral features are available from various databases.[6]

Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of a substituted aniline with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.

Causality in Experimental Design

The primary challenge in this synthesis is the presence of the amino group on the aniline starting material. The amino group is a strong Lewis base and can react with the Lewis acid catalyst (e.g., zinc chloride or aluminum chloride), forming a deactivated complex.[7] This deactivation reduces the nucleophilicity of the aromatic ring, thereby inhibiting the desired acylation. To circumvent this, the amino group is typically protected, often via acetylation, before the Friedel-Crafts reaction. The protecting group is then removed in a subsequent hydrolysis step.[7]

Caption: General synthetic workflow for 2-Amino-5-chloro-2'-fluorobenzophenone.

Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol outlines a representative three-step synthesis.

Protocol 1: Protection of 4-Chloroaniline

-

Combine 4-chloroaniline with a slight molar excess of acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of zinc dust.

-

Heat the mixture to reflux for approximately 30-60 minutes.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into cold water while stirring to precipitate the N-(4-chlorophenyl)acetamide product.[7]

-

Filter the precipitate, wash with water, and dry.

Protocol 2: Friedel-Crafts Acylation

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride in an anhydrous solvent like 1,2-dichloroethane.[7]

-

Add 2-fluorobenzoyl chloride to the suspension and stir.

-

Slowly add the N-(4-chlorophenyl)acetamide from the previous step.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[7]

-

Upon completion, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[7]

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude acylated intermediate.[7]

Protocol 3: Deprotection (Hydrolysis)

-

Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.[7]

-

Heat the mixture to reflux for several hours until deprotection is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product.[7]

-

Filter the solid, wash it thoroughly with water, and dry.

-

Recrystallize the crude 2-Amino-5-chloro-2'-fluorobenzophenone from a suitable solvent, such as ethanol, to achieve high purity.[7]

Pivotal Role in Pharmaceutical Synthesis

The primary industrial application of 2-Amino-5-chloro-2'-fluorobenzophenone is as a cornerstone intermediate in the synthesis of benzodiazepines, a class of drugs that exhibit sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][9]

The compound serves as the starting material for several notable benzodiazepines, including:

The synthesis of these pharmaceuticals involves the reaction of the amino group of 2-Amino-5-chloro-2'-fluorobenzophenone with various reagents to construct the characteristic seven-membered diazepine ring.[1][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 4. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-5-氯-2′-氟二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 9. Benzodiazepine synthesis [quimicaorganica.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Flurazepam [drugfuture.com]

- 13. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Introduction: The Role of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-chloro-2'-fluorobenzophenone

2-Amino-5-chloro-2'-fluorobenzophenone (CAS No. 784-38-3) is a substituted aromatic ketone of significant interest to the pharmaceutical industry.[1][2] Its structural architecture, featuring a halogenated aminophenyl ring linked to a fluorophenyl ring via a carbonyl group, makes it a critical starting material and key intermediate in the synthesis of several centrally active therapeutic agents, most notably fluorinated benzodiazepines such as Midazolam.[3] The precise physical and chemical properties of this intermediate are not merely academic; they are paramount to ensuring the purity, stability, efficacy, and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth examination of the core physical properties of 2-Amino-5-chloro-2'-fluorobenzophenone. It is designed for researchers, chemists, and drug development professionals, offering not just a compilation of data, but also the scientific rationale behind the analytical methodologies used for their characterization. We will delve into the experimental determination of these properties, discuss the importance of solid-state characterization, and provide a framework for spectroscopic analysis, thereby creating a self-validating system of knowledge for its application in a regulated development environment.

Core Physicochemical Properties: A Consolidated Overview

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of process development and formulation. The data for 2-Amino-5-chloro-2'-fluorobenzophenone, compiled from various commercial and database sources, is summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 784-38-3 | [4][5][6] |

| Molecular Formula | C₁₃H₉ClFNO | [3][4][6] |

| Molecular Weight | 249.67 g/mol | [3][6] |

| Appearance | Yellow crystalline powder / Yellow needle crystal | [2][7] |

| Melting Point | 93 - 99 °C (Range from multiple sources) | [5][6][7] |

| Boiling Point | 207 °C / 404.6 °F (at 760 mmHg) [for analog] 235 °C | [8] [7] |

| Flash Point | 92 °C (lit.) 211 °C / 411.8 °F [for analog] Not Applicable | [7] [8] |

| Density | 1.342 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7] |

| logP (Octanol/Water) | 3.89 - 3.9 |[4][7] |

Field Insights: Navigating Data Discrepancies

A critical observation from the compiled data is the presence of significant discrepancies in reported values for boiling point and flash point. For instance, boiling points of 207 °C (for a close analog) and 235 °C are cited, while flash points range from 92 °C to 211 °C, with one major supplier even listing it as "Not Applicable".[7][8] This is not uncommon for specialty chemicals and underscores a vital principle for any development scientist: literature and supplier data must be treated as indicative, not absolute.

The causality for such variations can stem from several factors:

-

Experimental Method: Different techniques for determining flash points (e.g., open-cup vs. closed-cup) can yield different results.

-

Purity of the Sample: The presence of residual solvents or synthetic by-products can significantly depress or alter these thermal properties.

-

Atmospheric Pressure: Boiling points are highly dependent on pressure, and reported values may not always be normalized to standard pressure (760 mmHg).

Therefore, it is imperative for any laboratory using this intermediate to perform its own experimental verification of these key thermal properties under controlled, documented conditions. This internal validation is the cornerstone of building a robust and reliable process.

Solid-State Characterization: Beyond the Melting Point

For any crystalline solid intended for pharmaceutical use, understanding its solid-state behavior is as crucial as its chemical identity. This includes not only its melting point but also its potential to exist in different crystalline forms (polymorphism).

Melting Point Analysis

The melting point is a fundamental indicator of purity.[5] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0 °C). The reported range for 2-Amino-5-chloro-2'-fluorobenzophenone is relatively narrow (93-99 °C), suggesting that high-purity material is commercially available. A broadened melting range or a depression of the melting point would be a strong indicator of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal events.

Polymorphism: The Hidden Variable

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have vastly different physical properties, including solubility, stability, and melting point. This has profound implications for drug development, affecting bioavailability, manufacturability, and patentability.

While no specific studies on the polymorphism of 2-Amino-5-chloro-2'-fluorobenzophenone have been identified, the broader class of substituted benzophenones is known to exhibit this phenomenon. Studies have shown that even minor substitutions on the phenyl rings can lead to different crystal packing arrangements, resulting in dimorphs and trimorphs.[9] The conformational flexibility around the carbonyl-phenyl bonds allows the molecule to adopt different orientations in the crystal lattice, stabilized by a variety of intermolecular interactions. Given this precedent, researchers should assume that 2-Amino-5-chloro-2'-fluorobenzophenone may exhibit polymorphism and should incorporate screening for different crystalline forms into their development workflow, especially when changes are made to the synthesis or recrystallization solvent.

Experimental Protocol: Melting Point and Thermal Analysis by DSC

This protocol describes the determination of the melting point and the assessment of thermal stability using a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Objective: To accurately determine the melting endotherm and assess the thermal decomposition profile of the sample.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the yellow crystalline powder into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program (DSC):

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

-

-

Instrument Setup (TGA): Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Thermal Program (TGA):

-

Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

-

DSC: Determine the onset temperature and the peak maximum of the melting endotherm. The peak area can be integrated to determine the enthalpy of fusion (ΔHfus).

-

TGA: Analyze the thermogram to identify the onset temperature of weight loss, indicating the beginning of thermal decomposition.

-

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile: A Key to Formulation

The solubility of an API intermediate is a critical parameter that influences reaction conditions, purification strategies (especially recrystallization), and the formulation of the final drug product.

Currently, the available data for 2-Amino-5-chloro-2'-fluorobenzophenone is qualitative, indicating it is "slightly soluble" in solvents like chloroform and methanol.[7] For effective process development, quantitative data is essential. The "shake-flask" method is the most reliable technique for determining thermodynamic equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various pharmaceutically relevant solvents at a controlled temperature.

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of the compound (e.g., ~50 mg) to a fixed volume (e.g., 2 mL) of each selected solvent (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Water). An excess of solid must be visible.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. This step is critical to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Analysis & Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of pharmaceutical intermediates.

Table 2: Summary of Spectroscopic Data & Interpretation

| Technique | Data / Expected Characteristics | Interpretation |

|---|---|---|

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z 249.[4]Major Fragments: m/z 248 ([M-H]⁺), 123.[4] | The peak at m/z 249 corresponds to the molecular weight, confirming the elemental composition. The m/z 248 fragment likely arises from the loss of a hydrogen atom. Further fragmentation analysis is needed to assign the m/z 123 peak, which could result from cleavage around the carbonyl group. |

| Infrared (IR) Spectroscopy | Expected Peaks (cm⁻¹):• 3400-3200 (N-H stretch, two bands)• 1680-1660 (C=O stretch, ketone)• ~1600, ~1480 (C=C stretch, aromatic)• ~1250 (C-N stretch)• ~1100 (C-F stretch)• ~820 (C-Cl stretch) | The presence of sharp bands in the N-H region confirms the primary amine. A strong absorption for the C=O group is expected. The exact position is influenced by conjugation with the aromatic rings. Characteristic absorptions for C-F and C-Cl bonds confirm halogenation. |

| ¹H NMR Spectroscopy | Expected Signals (δ, ppm):• ~6.0-7.0 (broad singlet, 2H, -NH₂)• ~6.8-7.8 (multiplets, 7H, aromatic protons) | The amino protons (-NH₂) are expected to be a broad singlet, exchangeable with D₂O. The 7 aromatic protons will appear as complex multiplets due to splitting from each other and, for the fluorinated ring, coupling with ¹⁹F. Protons ortho to the fluorine will show additional splitting (J-HF). |

| ¹³C NMR Spectroscopy | Expected Signals (δ, ppm):• ~195 (C=O)• 110-165 (aromatic carbons) | The carbonyl carbon (C=O) will be the most downfield signal. A total of 13 distinct signals are expected. The carbons on the fluorinated ring will appear as doublets due to C-F coupling, with the carbon directly bonded to fluorine (C-F) showing the largest coupling constant. |

Safety and Handling

Proper handling of any chemical intermediate is crucial for laboratory safety. 2-Amino-5-chloro-2'-fluorobenzophenone is classified as hazardous under the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classification

| Classification | Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

|---|---|---|---|---|

| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. | [4] |

| Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |[4] |

Interpretation of Hazard Statements

-

H315 (Causes skin irritation): Direct contact with the substance can cause inflammation, redness, or itching of the skin.

-

H319 (Causes serious eye irritation): Direct contact with the eyes can cause significant irritation, redness, pain, and potential damage if not promptly addressed.

-

H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid generating dust during weighing and transfer. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

Conclusion

2-Amino-5-chloro-2'-fluorobenzophenone is a foundational building block in modern medicinal chemistry. A comprehensive understanding of its physical properties is not merely a characterization exercise but a prerequisite for robust process development, effective formulation, and regulatory compliance. This guide has consolidated the available data, highlighting areas of discrepancy that necessitate empirical verification. As a Senior Application Scientist, my primary recommendation is to leverage this guide as a starting point, but to build upon it with rigorous, internally generated experimental data for all critical physical parameters. This commitment to scientific integrity and self-validation ensures the quality and consistency required for the development of safe and effective pharmaceuticals.

References

- [No Source Available]

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-5-chlorobenzophenone.

- [No Source Available]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- [No Source Available]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

- [No Source Available]

- [No Source Available]

- Google Patents. (n.d.). US3439016A - 2-amino-2' and 4'-cyanobenzophenones.

-

PubMed. (2018). Prevalent polymorphism in benzophenones. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. Retrieved January 17, 2026, from a publicly available technical guide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-chloro-2'-fluorobenzophenone | 784-38-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Amino-5-chloro-2'-fluorobenzophenone: An In-Depth Technical Guide

Introduction

2-Amino-5-chloro-2'-fluorobenzophenone is a cornerstone intermediate in medicinal chemistry, primarily recognized for its critical role in the synthesis of various pharmaceuticals, most notably benzodiazepines and other agents active in the central nervous system (CNS).[1][2] Its molecular architecture, featuring an aminophenyl ring and a fluorophenyl ring bridged by a carbonyl group, presents a unique and versatile scaffold. The strategic placement of the amino, chloro, and fluoro substituents imparts distinct physicochemical properties and reactivity, which are fundamental to its utility in the construction of complex heterocyclic systems.[1]

This technical guide provides a comprehensive examination of the spectroscopic characteristics of 2-Amino-5-chloro-2'-fluorobenzophenone. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering not just the data itself, but the underlying principles and experimental rationale required for robust structural confirmation and quality control.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is intrinsically linked to the molecule's structure. The presence of two distinct aromatic rings, each with its own set of substituents, results in a complex but interpretable spectral fingerprint. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl), fluoro (-F), and carbonyl (-C=O) groups all exert significant influence on the electronic environment of adjacent protons and carbons, which is directly reflected in the NMR chemical shifts and IR vibrational frequencies.

Diagram 1: Annotated Molecular Structure

Below is the chemical structure of 2-Amino-5-chloro-2'-fluorobenzophenone with IUPAC-style numbering for the aminophenyl ring (unprimed) and the fluorophenyl ring (primed). This numbering is used for the assignment of NMR signals throughout this guide.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For 2-Amino-5-chloro-2'-fluorobenzophenone, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons on the two aromatic rings and the amino group. While raw spectral data requires careful interpretation[1], a predicted spectrum can be constructed based on established principles of substituent effects and spin-spin coupling.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The causality behind the predicted chemical shifts and splitting patterns lies in the electronic and steric environment of each proton.

-

Amino Group Protons (-NH₂): The two protons of the primary amine typically appear as a broad singlet due to rapid exchange and quadrupolar relaxation from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration but is generally found in the 4.5-6.5 ppm range.

-

Aminophenyl Ring Protons (H3, H4, H6):

-

The strong electron-donating effect of the amino group at C2 causes a significant upfield shift (lower ppm) for the ortho (H3) and para (H6) protons relative to unsubstituted benzene (7.34 ppm).

-

The chloro-substituent at C5 is electron-withdrawing, causing a downfield shift for its adjacent protons.

-

The coupling patterns are predictable: H4 will be a doublet of doublets (dd) due to coupling with H3 and H6. H3 will be a doublet (d) coupled to H4. H6 will also appear as a doublet (d) coupled to H4.

-

-

Fluorophenyl Ring Protons (H3', H4', H5', H6'):

-

These protons are generally shifted downfield due to the electron-withdrawing nature of the carbonyl bridge and the fluorine atom.

-

Crucially, the ¹⁹F nucleus (spin I=½) couples with nearby protons, leading to additional splitting. The ortho proton (H3') will show a doublet of doublets due to coupling with H4' and a larger coupling to the fluorine atom. The meta proton (H4') will also exhibit complex splitting.

-

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data in a standard deuterated solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 4.5 - 6.5 | br s | - |

| H3 | 6.6 - 6.8 | d | JH3-H4 ≈ 8-9 |

| H4 | 7.2 - 7.4 | dd | JH4-H3 ≈ 8-9, JH4-H6 ≈ 2-3 |

| H6 | 7.4 - 7.6 | d | JH6-H4 ≈ 2-3 |

| H3' - H6' | 7.1 - 7.7 | m | Complex, with H-F couplings |

br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts are highly sensitive to the electronic environment, providing valuable structural confirmation.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. It will appear at a very low field (high ppm), typically in the 190-200 ppm range.[3]

-

Aromatic Carbons: The 12 aromatic carbons will appear in the typical range of 110-150 ppm.

-

Carbons bonded to substituents: Carbons directly attached to electronegative atoms (N, Cl, F) or the carbonyl group will have their chemical shifts significantly altered. For instance, C2 (attached to -NH₂) will be shifted upfield relative to a similar unsubstituted carbon, while C1, C5, C1', and C2' will be shifted downfield.

-

C-F Coupling: Similar to ¹H NMR, the ¹⁹F nucleus will couple with carbon nuclei. The largest coupling constant (¹JCF) will be observed for the carbon directly bonded to fluorine (C2'), which can be over 200 Hz.[4] Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed for C1', C3', and C6', causing these signals to appear as doublets or triplets.

-

Data Presentation: Predicted ¹³C NMR Data

The table below outlines the expected chemical shift ranges for the carbon atoms of 2-Amino-5-chloro-2'-fluorobenzophenone in CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C7 (C=O) | 192 - 198 | Most downfield signal |

| C1' | 130 - 135 | Split by Fluorine (²JCF) |

| C2' | 158 - 162 | Large splitting by Fluorine (¹JCF > 200 Hz) |

| C3', C4', C5', C6' | 115 - 135 | Aromatic region, some split by Fluorine |

| C1 | 135 - 140 | Quaternary carbon attached to C=O |

| C2 | 148 - 152 | Attached to -NH₂ |

| C3, C4, C6 | 115 - 135 | Protonated aromatic carbons |

| C5 | 125 - 130 | Attached to -Cl |

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2-Amino-5-chloro-2'-fluorobenzophenone will display characteristic absorption bands corresponding to its key functional groups.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium intensity bands are expected in the 3300-3500 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: The diaryl ketone carbonyl group will produce a strong, sharp absorption band. Its conjugation with two aromatic rings lowers the frequency compared to a simple aliphatic ketone, typically appearing in the 1660-1690 cm⁻¹ range.[7]

-

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings appear as a series of absorptions between 1450 and 1600 cm⁻¹.[8]

-

C-N, C-Cl, and C-F Stretching: These vibrations occur in the fingerprint region (below 1400 cm⁻¹). The C-N stretch of an aromatic amine is typically strong and found around 1250-1335 cm⁻¹.[5] The C-F and C-Cl stretching vibrations also fall within this region, contributing to a complex but unique fingerprint for the molecule.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key IR absorption bands expected for 2-Amino-5-chloro-2'-fluorobenzophenone.[9]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3450 - 3490 | Medium | Asymmetric N-H Stretch | Primary Amine |

| 3350 - 3390 | Medium | Symmetric N-H Stretch | Primary Amine |

| 3050 - 3100 | Weak | Aromatic C-H Stretch | Aromatic Ring |

| 1660 - 1680 | Strong | C=O Stretch | Diaryl Ketone |

| 1580 - 1620 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine |

| 1450 - 1600 | Medium | Aromatic C=C Stretch | Aromatic Ring |

| 1250 - 1335 | Strong | C-N Stretch | Aromatic Amine |

| 1100 - 1250 | Strong | C-F Stretch | Aryl Fluoride |

| 700 - 850 | Strong | C-Cl Stretch | Aryl Chloride |

Experimental Protocols & Methodologies

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to validated experimental protocols is paramount. The following methodologies represent standard practices in the field.

Trustworthiness: A Self-Validating System

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a self-validating system. The presence of functional groups indicated by IR (e.g., -NH₂, C=O) must be consistent with the signals observed in the NMR spectra (e.g., exchangeable N-H protons, a carbonyl carbon at ~195 ppm). Any discrepancy would indicate an impurity or a misidentification of the compound.

Diagram 2: Spectroscopic Analysis Workflow

This diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical intermediate like 2-Amino-5-chloro-2'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 2-Amino-5-chloro-2'-fluorobenzophenone. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is the preferred method for its speed and simplicity.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a modern FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

Conclusion

The spectroscopic profile of 2-Amino-5-chloro-2'-fluorobenzophenone is rich with structural information. A systematic approach, combining ¹H NMR, ¹³C NMR, and IR spectroscopy, allows for unambiguous confirmation of its identity and purity. Understanding the influence of each functional group on the spectral output is key to expert interpretation and troubleshooting. The methodologies and data presented in this guide serve as a robust framework for scientists engaged in the synthesis, development, and analysis of pharmaceuticals derived from this vital chemical intermediate.

References

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

-

John, C. J., Manimaran, D., Joe, I. H., Lukose, G., & Rahim, S. (2016). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. Oriental Journal of Chemistry, 32(1). [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Supporting Information for Publication. (n.d.). [Link]

-

NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. [Link]

-

PubMed. (n.d.). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]

-

AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. [Link]

-

Rocky Mountain Labs. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 5. analyzetest.com [analyzetest.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Mechanistic Action of 2-Amino-5-chloro-2'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-2'-fluorobenzophenone is a pivotal chemical intermediate, indispensable in the synthesis of numerous pharmaceuticals, particularly benzodiazepines and other agents active in the central nervous system (CNS).[1] This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the Friedel-Crafts acylation, and delves into the mechanistic principles governing its reactivity in subsequent cyclization reactions. By elucidating the causal relationships behind experimental choices and providing detailed, validated protocols, this document serves as an essential resource for professionals in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Precursor

2-Amino-5-chloro-2'-fluorobenzophenone (ACFB), identified by CAS Registry Number 784-38-3, is a substituted benzophenone that has become a cornerstone in medicinal chemistry.[1] Its molecular architecture, which includes an aminophenyl ring and a fluorophenyl ring connected by a carbonyl group, offers a versatile platform for constructing complex heterocyclic systems.[1] The strategic placement of the amino, chloro, and fluoro substituents confers distinct reactivity and physicochemical characteristics that are crucial in the synthesis of a variety of therapeutic agents.[1]

Notably, ACFB is a key precursor for several widely recognized benzodiazepines, including:

Beyond benzodiazepines, ACFB is also employed in the synthesis of other CNS-active compounds, such as the antipsychotic drug fluphenazine.[1] Its significance lies in its ability to undergo a variety of cyclization reactions to form fused heterocyclic systems, which are of great interest in drug discovery.[4]

Physicochemical and Spectroscopic Profile

Accurate characterization of 2-Amino-5-chloro-2'-fluorobenzophenone is fundamental for its effective application in pharmaceutical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClFNO | [1][5] |

| Molecular Weight | 249.67 g/mol | [1][5] |

| Appearance | Yellow crystalline powder | [1][6] |

| Melting Point | 95-98 °C | [1] |

| CAS Registry Number | 784-38-3 | [1] |

Spectroscopic data is essential for confirming the identity and purity of the compound. While detailed spectral interpretations require raw data, the availability of ¹H NMR and ¹³C NMR spectral data has been noted.[1]

Core Synthesis: The Friedel-Crafts Acylation Pathway

The most prevalent and historically significant method for synthesizing 2-Amino-5-chloro-2'-fluorobenzophenone is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of a p-chloroaniline derivative with o-fluorobenzoyl chloride, catalyzed by a Lewis acid.[7]

The Mechanistic Underpinnings of Friedel-Crafts Acylation

The reaction proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen of o-fluorobenzoyl chloride.[7] This coordination enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the p-chloroaniline derivative acts as a nucleophile, attacking the acylium ion.[7] The amino group of p-chloroaniline is a strong activating group and an ortho-, para-director.[7] Due to steric hindrance at the position ortho to the amino group, the acylation predominantly occurs at the para-position relative to the amino group.[7]

-

Deprotonation and Rearomatization: A base, such as the chloroaluminate complex formed in the initial step, abstracts a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product.[7]

Figure 2: General pathway for benzodiazepine synthesis from ACFB.

Synthesis of Flurazepam: A Case Study

The synthesis of Flurazepam from ACFB illustrates a more complex, multi-step pathway:

-

Initial Acylation: ACFB is reacted with bromoacetyl chloride. [9]2. Nucleophilic Substitution: The resulting product is reacted with diethylamine. [9]3. Reduction: Both carbonyl groups are reduced using a strong reducing agent like lithium aluminum hydride. [9]4. Further Acylation and Deprotection: The amino group is acylated with a protected aminoacetyl chloride, followed by deprotection. [9]5. Ring Closure: Treatment with hydrobromic acid induces intermolecular dehydration and cyclization to form the benzodiazepine ring. [9]6. Oxidation: A final oxidation step yields Flurazepam. [9] This intricate sequence highlights the versatility of the ACFB scaffold and the precise control required in multi-step pharmaceutical syntheses.

Conclusion

2-Amino-5-chloro-2'-fluorobenzophenone is a compound of significant industrial and academic interest due to its central role in the synthesis of a wide array of pharmaceuticals. A thorough understanding of its synthesis, particularly the nuances of the Friedel-Crafts acylation, and the mechanisms by which it is transformed into complex heterocyclic structures like benzodiazepines, is crucial for researchers and drug development professionals. The methodologies and mechanistic insights provided in this guide are intended to empower scientists to optimize existing synthetic routes and to design novel therapeutic agents based on this versatile chemical scaffold.

References

- BenchChem. (2025). Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. Technical Support Center.

- BenchChem. (2025).

- BenchChem. (2025). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- CN1164564C. (2004). Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone.

- BenchChem. (2025). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.

-

PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

-

Gpatindia. (2020). FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

- US3439016A. (1969). 2-amino-2' and 4'-cyanobenzophenones.

- WO 98/00427. (1998). Process for the production of 8-chloro-6-(2-fluorophenyl)-1-methyl-4h-imidazo[1,5-a]benzodiazepine.

- BenchChem. (2025). The Role of Fluorine Substitution in the Reactivity of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. FLURAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

An In-depth Technical Guide to 2-Amino-5-chloro-2'-fluorobenzophenone: From Historical Discovery to Modern Applications

Introduction

2-Amino-5-chloro-2'-fluorobenzophenone (CAS No: 784-38-3) is a highly functionalized aromatic ketone that has become an indispensable building block in the landscape of medicinal chemistry.[1] Its structural architecture, featuring a chlorinated aminophenyl ring and a fluorinated phenyl ring bridged by a carbonyl group, presents a versatile scaffold for the synthesis of complex heterocyclic systems.[1] This compound is primarily recognized as a pivotal intermediate in the manufacture of several high-profile pharmaceuticals, particularly benzodiazepines and other agents active within the central nervous system (CNS).[2] This guide offers a comprehensive exploration of its historical context, detailed synthesis methodologies, physicochemical characterization, and its critical role in the development of therapeutic agents.

Historical Context: A Product of the Benzodiazepine Era

The story of 2-amino-5-chloro-2'-fluorobenzophenone is intrinsically linked to the pioneering work of chemist Leo Sternbach and his team at Hoffmann-La Roche.[3] In 1955, Sternbach's serendipitous discovery of chlordiazepoxide (Librium) unveiled the therapeutic potential of the 1,4-benzodiazepine class of compounds.[1][4] This breakthrough catalyzed an era of intensive research and development, leading to the introduction of diazepam (Valium) in 1963 and cementing benzodiazepines as a dominant class of tranquilizers for treating anxiety and sleep disorders.[4][5]

The drive to discover novel benzodiazepines with modified pharmacological profiles—such as potency, duration of action, and metabolic stability—led to the exploration of various substituted precursors. The introduction of a fluorine atom into drug candidates was a known strategy to enhance metabolic stability and binding affinity. Consequently, intermediates like 2-amino-5-chloro-2'-fluorobenzophenone were developed as essential precursors for second-generation, fluorinated benzodiazepines such as the hypnotic agent flurazepam (Dalmane) and the short-acting sedative midazolam (Versed).[2][3] Its synthesis and utilization represent a key step in the molecular refinement that characterized the golden age of benzodiazepine discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization of this intermediate is fundamental for its effective use in multi-step pharmaceutical synthesis, ensuring purity and predicting reactivity.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Registry Number | 784-38-3 | [1] |

| Molecular Formula | C₁₃H₉ClFNO | [1] |

| Molecular Weight | 249.67 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 95-98 °C |[1][6] |

Table 2: Spectroscopic Data Summary

| Technique | Data Interpretation | Reference(s) |

|---|---|---|

| ¹H NMR | Spectral data confirms the presence of aromatic protons on both rings and the amine protons. A representative spectrum is publicly available for comparison. | [7] |

| ¹³C NMR | The spectrum would show characteristic peaks for the carbonyl carbon, the carbon atoms bonded to chlorine and fluorine, and the remaining aromatic carbons. | [2] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 249. Key fragmentation peaks can be analyzed to confirm the core benzophenone structure. | [8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are observable for N-H stretching of the primary amine, C=O stretching of the ketone, C-Cl stretching, and C-F stretching, confirming the key functional groups. |[8] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of 2-amino-5-chloro-2'-fluorobenzophenone is dominated by a historically significant and commercially viable primary route, with alternative methods developed to overcome specific challenges.

Primary Route: The Protected Friedel-Crafts Acylation

The most established method for synthesizing this intermediate is the Friedel-Crafts acylation.[2] A naive approach involving the direct reaction of 4-chloroaniline with 2-fluorobenzoyl chloride is inefficient. The reason for this is fundamental to the reaction mechanism: the amino group (-NH₂) on the aniline is a potent Lewis base, which reacts with and deactivates the Lewis acid catalyst (e.g., zinc chloride, aluminum chloride).[9] This acid-base interaction forms a deactivated anilinium salt, inhibiting the desired electrophilic aromatic substitution.[9]

To circumvent this, a protection-acylation-deprotection strategy is employed. The amino group is first protected as an amide (e.g., an acetamide), which is significantly less basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[10] This renders the nitrogen non-coordinating towards the Lewis acid, allowing the Friedel-Crafts acylation to proceed on the aromatic ring.

Sources

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. invent.org [invent.org]

- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 5. psychologytoday.com [psychologytoday.com]

- 6. 2-氨基-5-氯-2′-氟二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Amino-5-chloro-2'-fluorobenzophenone(784-38-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-chloro-2'-fluorobenzophenone | C13H9ClFNO | CID 69912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

The Lynchpin of Anxiolytics: A Technical Guide to the Role of 2-Amino-5-chloro-2'-fluorobenzophenone as a Pharmaceutical Intermediate

Abstract

This technical guide provides an in-depth exploration of 2-amino-5-chloro-2'-fluorobenzophenone, a pivotal intermediate in the synthesis of a significant class of pharmaceuticals, primarily benzodiazepines. We will dissect the critical aspects of its synthesis, focusing on the widely employed Friedel-Crafts acylation, and elucidate its subsequent transformation into key active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical rationale that governs these synthetic pathways. Through a detailed examination of reaction mechanisms, process optimization, and structural-functional relationships, this guide aims to serve as a comprehensive resource for the practical application and understanding of this crucial chemical entity.

Introduction: The Architectural Significance of a Benzophenone Core

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally fruitful starting points for the development of therapeutic agents. 2-Amino-5-chloro-2'-fluorobenzophenone (ACFB) is a prime example of such a scaffold, holding a significant position in the history and ongoing production of central nervous system (CNS) active drugs.[1] Its structure, a diaryl ketone with strategically placed amino, chloro, and fluoro substituents, provides a unique combination of reactivity and physicochemical properties.[1] These features are instrumental in the construction of the seven-membered diazepine ring characteristic of many benzodiazepines.[1] This guide will illuminate the journey from basic precursors to this vital intermediate and onward to life-changing medications.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 2-amino-5-chloro-2'-fluorobenzophenone is fundamental for its synthesis, purification, and quality control.

| Property | Value |

| Molecular Formula | C₁₃H₉ClFNO |

| Molecular Weight | 249.67 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 95-98 °C |

| CAS Number | 784-38-3 |

Spectroscopic data, including ¹H NMR and ¹³C NMR, are available and require detailed interpretation from raw spectra for full structural confirmation.[1]

The Cornerstone Synthesis: Friedel-Crafts Acylation

The most prevalent and historically significant industrial synthesis of 2-amino-5-chloro-2'-fluorobenzophenone is achieved through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of a substituted aniline with a benzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism and Rationale

The synthesis begins with the acylation of p-chloroaniline with o-fluorobenzoyl chloride, catalyzed by a Lewis acid, most commonly anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).

Causality Behind Experimental Choices:

-

Amino Group Protection: A primary challenge in this synthesis is the propensity of the amino group of p-chloroaniline, a Lewis base, to complex with the Lewis acid catalyst. This deactivates the catalyst and renders the aromatic ring less nucleophilic, thus inhibiting the desired electrophilic substitution. To circumvent this, the amino group is often protected, for example, by acetylation to form N-(4-chlorophenyl)acetamide. The less basic acetamido group does not interfere with the catalyst, allowing the Friedel-Crafts reaction to proceed. The protecting group is then removed in a subsequent hydrolysis step.

-

Catalyst Choice and Quality: The choice of Lewis acid and its purity are critical. Anhydrous conditions are paramount, as moisture can hydrolyze both the acylating agent and the catalyst. Patented methods have demonstrated that using zinc chloride prepared by low-temperature dehydration can significantly increase the yield from approximately 50% to 70% and purity from ≤95% to ≥98%.[2]

-

Solvent and Temperature: The reaction is typically carried out in a high-boiling inert solvent such as nitrobenzene or 1,2-dichloroethane. The reaction temperature is carefully controlled, often with a gradual increase, to promote the reaction while minimizing side product formation.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-Amino-5-chloro-2'-fluorobenzophenone.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone

This protocol involves the protection of the amino group, followed by Friedel-Crafts acylation and subsequent deprotection.

Part 1: Acetylation of p-Chloroaniline (Amino Group Protection)

-

In a round-bottom flask, combine p-chloroaniline and a slight excess of acetic anhydride.

-

Add a catalytic amount of zinc dust.

-

Heat the mixture to reflux for 30-60 minutes.

-

Allow the reaction to cool to room temperature and pour it into cold water with stirring to precipitate the N-(4-chlorophenyl)acetamide.

-

Filter the solid, wash with water, and dry.

Part 2: Friedel-Crafts Acylation

-

In a dry round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride in an anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add o-fluorobenzoyl chloride to the suspension and stir.

-

Slowly add the N-(4-chlorophenyl)acetamide from Part 1 to the mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude acylated product.

Part 3: Hydrolysis (Deprotection)

-

Dissolve the crude acylated product in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until deprotection is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-chloro-2'-fluorobenzophenone.